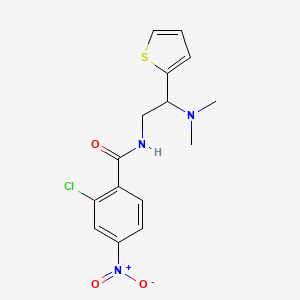
2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted benzamide core, a nitro group, and a dimethylaminoethyl-thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide typically involves multiple steps:
Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Chlorination: The nitrated benzamide is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the ortho position.
Formation of Dimethylaminoethyl-thiophene Moiety: Separately, 2-bromoethylamine is reacted with thiophene-2-carbaldehyde in the presence of a base to form the dimethylaminoethyl-thiophene intermediate.
Coupling Reaction: Finally, the chlorinated nitrobenzamide is coupled with the dimethylaminoethyl-thiophene intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and chlorination steps, and automated systems for the coupling reactions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation with palladium on carbon.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify biomolecules. The dimethylaminoethyl-thiophene moiety may facilitate binding to specific molecular targets, influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide: Lacks the thiophene ring, which may affect its reactivity and binding properties.
2-chloro-N-(2-(methylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide: Has a methylamino group instead of a dimethylamino group, potentially altering its pharmacokinetic properties.
2-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-nitrobenzamide: Contains a furan ring instead of a thiophene ring, which may influence its chemical stability and reactivity.
Uniqueness
The presence of both the nitro group and the dimethylaminoethyl-thiophene moiety in 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide makes it unique among similar compounds. This combination of functional groups provides a distinct set of chemical properties, making it a valuable compound for various scientific applications.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-18(2)13(14-4-3-7-23-14)9-17-15(20)11-6-5-10(19(21)22)8-12(11)16/h3-8,13H,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLNIUAGXCFVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2763791.png)
![Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate](/img/structure/B2763793.png)

![2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(prop-2-yn-1-yloxy)-4H-pyran-4-one](/img/structure/B2763799.png)
![ethyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate](/img/structure/B2763800.png)
![4-[4-(4-Methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2763801.png)
![ethyl 1-isopropyl-6-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2763803.png)
![4-tert-butyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2763806.png)
![N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2763807.png)
![N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2763808.png)
![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2763810.png)
![2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2763811.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2763813.png)
